molecular formula C7H12N2O2 B13094842 Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate CAS No. 344596-94-7

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate

Cat. No.: B13094842
CAS No.: 344596-94-7
M. Wt: 156.18 g/mol
InChI Key: UNWYXRSVLTYNDB-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves cycloaddition reactions. One common method is the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridazine ring.

Scientific Research Applications

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities and pharmacological applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on available literature.

Chemical Structure and Synthesis

This compound has the following structural formula:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The compound can be synthesized through various methods including asymmetric synthesis and hetero-Diels–Alder reactions. One notable method involves the reaction of diethyl azodicarboxylate with substituted pyridazines to yield the desired methyl ester .

Antioxidant Activity

Research indicates that tetrahydropyridazine derivatives exhibit significant antioxidant properties. A study highlighted that compounds similar to this compound demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective effects of tetrahydropyridazine derivatives have been explored in various models. For example, compounds that interact with dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Pharmacological Potential

This compound has been investigated for its potential as a D3 dopamine receptor agonist. D3R agonists are known for their neuroprotective effects and could be beneficial for treating neuropsychiatric disorders. In vitro studies have shown that this class of compounds can selectively activate D3 receptors without affecting other dopamine receptor subtypes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the molecular structure can enhance its potency and selectivity for specific biological targets:

ModificationEffect on Activity
Methyl group at position 6Enhances lipophilicity and receptor binding affinity
Carboxylate groupEssential for interaction with dopamine receptors
Substituents on the pyridazine ringInfluence selectivity and efficacy at D3R

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, administration of this compound resulted in significant reductions in neurodegeneration markers compared to controls. The mechanism was linked to enhanced D3R activation leading to increased neurotrophic factor expression .
  • Antioxidant Efficacy : Another study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay and FRAP assay). Results indicated that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents .

Properties

CAS No.

344596-94-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-methyl-1,4,5,6-tetrahydropyridazine-6-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h6,9H,3-4H2,1-2H3

InChI Key

UNWYXRSVLTYNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(CC1)C(=O)OC

Origin of Product

United States

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